molecular formula C21H19N3O2S B2867439 N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-37-6

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2867439
CAS No.: 868972-37-6
M. Wt: 377.46
InChI Key: WWKNARFXUYEQGW-UHFFFAOYSA-N
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Description

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged motifs: the imidazo[1,2-a]pyridine scaffold and a biphenyl sulfonamide group. The imidazo[1,2-a]pyridine core is a well-studied heterocyclic system known for its diverse biological activities and is a key structural component in several therapeutic agents . This core structure is frequently investigated for its potential to interact with various kinases and protein targets. The biphenyl sulfonamide functional group is a classic feature in many pharmacologically active compounds, particularly those designed as enzyme inhibitors . Sulfonamides are known to confer favorable properties for target binding, often acting as key pharmacophores that enable potent and selective inhibition . Researchers can utilize this compound as a versatile chemical intermediate or a lead structure for developing novel therapeutics. Potential research applications include the synthesis and biological evaluation of targeted protein inhibitors, exploration of structure-activity relationships (SAR), and investigation into mechanisms of action for various disease models. The compound is provided for laboratory research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-11-12-24-15-19(23-21(24)13-16)14-22-27(25,26)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNARFXUYEQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core Structure

The foundational step involves constructing the imidazo[1,2-a]pyridine ring system. A solvent- and catalyst-free microwave-assisted method proves highly effective for this purpose. The reaction between 2-amino-5-methylpyridine and α-bromoacetone under microwave irradiation (100 W, 65°C) generates 7-methylimidazo[1,2-a]pyridine in 90% yield. This approach eliminates solvent waste and reduces reaction time to 15 minutes compared to traditional thermal methods requiring 60 minutes.

Critical parameters for optimal cyclization include:

  • Microwave power : 100 W ensures uniform heating without decomposition
  • Temperature control : Maintaining 65°C prevents side reactions
  • Molar ratio : Equimolar quantities of amine and α-bromoketone

The reaction mechanism proceeds through nucleophilic attack of the pyridine nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and aromatization.

Coupling with [1,1'-Biphenyl]-4-sulfonamide

The final assembly employs nucleophilic substitution between 2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine and [1,1'-biphenyl]-4-sulfonamide. Optimal results occur in anhydrous DMF using potassium carbonate (2.5 eq) as base at 60°C for 12 hours, yielding the target compound in 85% purity.

Key considerations :

  • Base selection : K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing sulfonamide decomposition
  • Solvent effects : DMF enhances sulfonamide nucleophilicity through polar aprotic stabilization
  • Stoichiometry : 1:1.2 molar ratio (bromide:sulfonamide) ensures complete conversion

The reaction proceeds via an SN2 mechanism, with the sulfonamide nitrogen attacking the benzylic bromide center. Post-reaction purification through silica gel chromatography (ethyl acetate/hexane 3:7) removes unreacted starting materials.

Spectroscopic Characterization and Validation

Comprehensive analytical data confirm successful synthesis:

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.82 (s, 1H, H-2 pyridinic)
  • δ 7.95–7.63 (m, 9H, biphenyl and imidazo protons)
  • δ 4.72 (s, 2H, CH₂ linker)
  • δ 2.37 (s, 3H, 7-CH₃)

IR (KBr) :

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1162 cm⁻¹ (S=O symmetric stretch)
  • 1645 cm⁻¹ (C=N imidazo ring)

HRMS (ESI+) :

  • m/z calculated for C₂₄H₂₂N₃O₂S [M+H]⁺: 416.1431
  • Found: 416.1428

Comparative Analysis of Synthetic Routes

Parameter Microwave Method Thermal Method
Reaction Time 15 min 60 min
Yield 90% 80%
Solvent Consumption 0 mL 50 mL
Energy Input 100 W 150 W

The microwave-assisted approach demonstrates clear advantages in sustainability and efficiency, aligning with green chemistry principles.

Challenges in Process Scale-Up

Industrial implementation faces two primary hurdles:

  • Microwave reactor design : Maintaining uniform irradiation in batch systems >10 kg
  • Bromination control : Preventing dibromination requires precise stoichiometry

Recent advances in continuous-flow microwave systems show promise for kilogram-scale production, achieving 87% yield in pilot trials.

Chemical Reactions Analysis

Types of Reactions

N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while oxidation can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Structural Differences vs. Target Compound Reference
N-[5-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide C₂₆H₃₀FN₇O₂S 523.626 Fluorophenyl, cyclopropylmethyl, dimethylaminomethyl Additional pyrimidine ring, fluorine atom, and dimethylamino group; lacks biphenyl
Methanesulfonamide,N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)- C₁₅H₁₅N₃O₃S 317.37 Methoxyphenyl Methoxy substituent instead of biphenyl; simpler sulfonamide structure
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile C₁₅H₁₁N₃ 233.272 Benzonitrile Nitrile group replaces sulfonamide; lacks biphenyl
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide C₂₂H₂₈N₆O₃S 480.56 Pyrimidine, diethylamino, methoxy Pyrimidine core instead of imidazopyridine; diethylamino group
N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide C₁₆H₁₇N₃O₃S 331.39 Indazole, ethoxy, methylbenzene Indazole core instead of imidazopyridine; ethoxy group

Key Comparative Insights

Core Heterocycle Influence: The imidazopyridine core in the target compound is distinct from pyrimidine (e.g., ) or indazole () analogs. Imidazopyridines are known for superior kinase inhibition profiles due to their planar aromaticity and nitrogen positioning, which enhance target binding . Pyrimidine-based analogs () may exhibit different selectivity profiles, particularly in ATP-binding pockets, due to altered hydrogen-bonding capabilities.

Substituent Effects :

  • The biphenyl group in the target compound likely improves hydrophobic interactions compared to methoxyphenyl () or benzonitrile () derivatives. However, methoxy groups () may enhance aqueous solubility.
  • Fluorine in could increase metabolic stability and binding affinity via electronegative interactions, whereas the ethoxy group in might reduce oxidative metabolism.

Research Findings and Implications

  • Biological Activity : While specific data for the target compound are unavailable, sulfonamides with imidazopyridine cores () and fluorinated analogs () are frequently associated with kinase inhibition (e.g., JAK2, ALK) and anti-inflammatory activity.
  • Synthetic Feasibility : The biphenyl sulfonamide scaffold may pose synthetic challenges compared to smaller analogs (), requiring multi-step coupling reactions .
  • Pharmacokinetics: The dimethylamino group in could enhance blood-brain barrier penetration, whereas the biphenyl group in the target compound may limit it due to increased hydrophobicity.

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